molecular formula C7H13NO2 B1425330 (2S,4R)-4-Methyl-pipecolinic acid CAS No. 1821715-08-5

(2S,4R)-4-Methyl-pipecolinic acid

Cat. No. B1425330
M. Wt: 143.18 g/mol
InChI Key: UQHCHLWYGMSPJC-RITPCOANSA-N
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Description

“(2S,4R)-4-Methyl-pipecolinic acid” is a compound that falls under the category of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .


Synthesis Analysis

A stereoselective synthesis of (2S,4R)-4-hydroxypipecolic acid from commercial ethyl (3S)-4-chloro-3-hydroxybutanoate has been reported . The synthesis is based on the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .


Molecular Structure Analysis

The molecular formula of “(2S,4R)-4-Methyl-pipecolinic acid” is C5H10ClNO3 . The InChI representation of the molecule is InChI=1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1 .


Chemical Reactions Analysis

The compound has been used in various highly diastereoselective and enantioselective four-component reactions (containing alcohols, diazoesters, enamines/indoles and aldehydes) which involve the coupling of in situ generated intermediates .


Physical And Chemical Properties Analysis

The molecular weight of “(2S,4R)-4-Methyl-pipecolinic acid” is 167.59 g/mol . It has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Catalysis

(2S,4R)-4-Methyl-pipecolinic acid derivatives have been synthesized and used in various catalytic processes. For instance, [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, based on l-pipecolinic acid, was used in the catalytic addition of diethylzinc to benzaldehyde, demonstrating unique stereocontrol behavior (Alvarez-Ibarra et al., 2010). Similarly, l-pipecolinic acid-derived formamides have been developed as Lewis basic organocatalysts for the enantioselective reduction of N-aryl imines, showing high efficiency and selectivity (Wang et al., 2006).

Organic Synthesis and Pharmaceutical Applications

The compound has also been utilized in organic synthesis. For example, an efficient stereoselective synthesis of fully protected (2S,4R)-4-methylpipecolic acid has been developed, useful in pharmaceutical applications (Hung et al., 2010). Moreover, (2S,4R)-4-hydroxypipecolic acid and other derivatives have been synthesized for use in the development of bioactive molecules (Agami et al., 2001).

NMR Solvating Agents

(2S,4R)-4-Methyl-pipecolinic acid derivatives have also been explored as chiral NMR solvating agents. A study demonstrated the use of a sulfonated calix[4]resorcinarene containing l-pipecolinic acid groups as a water-soluble chiral NMR solvating agent, offering effective enantiomeric discrimination (Pham & Wenzel, 2012).

Future Directions

The future directions of proline sulfonamide organocatalysis, which includes compounds like “(2S,4R)-4-Methyl-pipecolinic acid”, are a matter of ongoing research . The practicality of this chemistry for large scale and industrial applications is also being explored .

properties

IUPAC Name

(2S,4R)-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCHLWYGMSPJC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Methyl-pipecolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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